molecular formula C15H15BrN2O2S B14082833 N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide

N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide

Cat. No.: B14082833
M. Wt: 367.3 g/mol
InChI Key: DYCAEVCTUKHAIT-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide is an organic compound that features a brominated aromatic ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the reaction of 5-bromo-2-methylbenzaldehyde with 4-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide
  • N-Boc-5-bromo-2-methylaniline
  • (5-Bromo-2-methylphenyl)carbamic acid, 1,1-dimethylethyl ester

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its brominated aromatic ring and sulfonamide group make it particularly useful in medicinal chemistry for the development of new therapeutic agents.

Properties

Molecular Formula

C15H15BrN2O2S

Molecular Weight

367.3 g/mol

IUPAC Name

N-[(5-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H15BrN2O2S/c1-11-3-7-15(8-4-11)21(19,20)18-17-10-13-9-14(16)6-5-12(13)2/h3-10,18H,1-2H3

InChI Key

DYCAEVCTUKHAIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)C

Origin of Product

United States

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